molecular formula C20H22N4O4 B2578425 1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021092-57-8

1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2578425
CAS No.: 1021092-57-8
M. Wt: 382.42
InChI Key: YOOMYBDFUUMWHV-UHFFFAOYSA-N
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Description

The compound 1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by:

  • 1,3-dimethyl groups at the 1- and 3-positions of the pyrrolo-pyrimidine core.
  • A 7-propyl chain enhancing lipophilicity.
  • An N-(2-oxo-2-phenylethyl)-6-carboxamide side chain, which introduces aromatic and ketone functionalities.

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-N-phenacyl-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-4-10-24-15(11-14-18(24)22(2)20(28)23(3)19(14)27)17(26)21-12-16(25)13-8-6-5-7-9-13/h5-9,11H,4,10,12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOMYBDFUUMWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (commonly referred to as compound 1) is a heterocyclic compound with potential therapeutic applications. This article reviews its biological activity based on various studies and findings.

  • Molecular Formula : C16H18N2O5
  • Molecular Weight : 318.33 g/mol
  • CAS Number : 1021092-57-8

Research indicates that compound 1 exhibits biological activity through multiple mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of various enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Antiproliferative Activity : Studies have shown that compound 1 can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Anticancer Activity

Several studies have reported the anticancer properties of compound 1:

  • Cell Line Studies : In vitro tests on human cancer cell lines such as HeLa and HCT116 showed significant inhibition of cell proliferation. The IC50 values were reported at approximately 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating potent activity against these targets .
Cell LineIC50 (µM)Mechanism of Action
HeLa0.36CDK2 inhibition
HCT1161.8CDK9 inhibition

Antioxidant Properties

Compound 1 has demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial in mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Study on Anticancer Effects

A pivotal study explored the effects of compound 1 on tumor growth in vivo using xenograft models. The results indicated a marked reduction in tumor size compared to control groups treated with vehicle alone. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Mechanistic Insights

Another investigation focused on the signaling pathways affected by compound 1. It was found to modulate key pathways such as PI3K/Akt and MAPK/ERK, which are vital for cell survival and proliferation. This modulation leads to enhanced apoptosis in malignant cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The 7-propyl chain in the target compound contrasts with 7-cyclopentyl (2g) or 1-(3-methoxypropyl) (), which may alter steric effects and solubility.
  • The N-(2-oxo-2-phenylethyl) group introduces a ketone and aromatic ring, differentiating it from simpler carboxamide or sulfonamide substituents .

Physicochemical and Structural Analysis

Table 1: Physicochemical Properties
Property Target Compound 19c () 2g ()
Lipophilicity High (propyl, aromatic group) Moderate (thiophene-carboxylic acid) High (cyclopentyl, sulfonamide) High (methoxypropyl, phenylethyl)
Hydrogen-Bonding Capacity High (2,4-dioxo, carboxamide) Moderate (amino, carboxylic acid) High (sulfonamide) Moderate (carboxamide, ketone)
Molecular Weight ~450 (estimated) ~350 (calculated from data) 428.18 (HRMS-confirmed) 418.49

Structural Insights :

  • The phenylethyl-ketone side chain may improve membrane permeability relative to thiophene-carboxylic acid derivatives (19c) .

Q & A

Basic Research Questions

Q. How can the synthetic yield of this compound be optimized under varying reaction conditions?

  • Methodological Approach : Utilize stepwise optimization of reaction parameters such as temperature (e.g., 100–120°C for acylations), solvent polarity (DMF for coupling reactions), and stoichiometric ratios of reagents (e.g., excess Piv₂O for amidation). Catalysts like 2-chloro-4,6-dimethoxy-1,3,5-triazine can enhance coupling efficiency. Purification via silica gel chromatography or recrystallization improves yield and purity .
  • Data : In related pyrrolo[2,3-d]pyrimidine syntheses, yields reached 63–95% under anhydrous conditions with controlled reagent addition .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Approach : Combine ¹H/¹³C NMR to verify substituent positions (e.g., methyl, propyl, and phenyl groups) and carbonyl resonances. High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm accuracy). IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹). Melting point consistency (e.g., 200–201°C for analogs) ensures purity .

Q. What in vitro models are appropriate for initial evaluation of its biological activity?

  • Methodological Approach : Screen for kinase inhibition using recombinant receptor tyrosine kinases (RTKs) like VEGFR2 or PDGFRβ in enzymatic assays. Cell-based models (e.g., endothelial cell proliferation assays) assess antiangiogenic potential. IC₅₀ values below 1 µM in related compounds suggest high potency .

Advanced Research Questions

Q. How does structural modification at the N4 and C6 positions influence receptor tyrosine kinase (RTK) inhibition?

  • Methodological Approach : Replace N4-phenyl groups with electron-withdrawing substituents (e.g., 2-fluoro-4-chlorophenyl) to enhance RTK binding affinity. At C6, bulkier alkyl chains (e.g., propyl vs. methyl) improve hydrophobic interactions in kinase pockets. SAR studies show that 2,4-dichlorobenzyl at C6 increases selectivity for VEGFR2 (IC₅₀ = 0.12 µM) .
  • Data : Compound 8 (N4-(2-Bromo-4-chlorophenyl)-6-(2,4-dichlorobenzyl)-substituted) exhibited 10-fold higher potency than unsubstituted analogs .

Q. What strategies mitigate off-target effects in in vivo antitumor evaluations?

  • Methodological Approach : Use orthotopic tumor models (e.g., breast cancer xenografts) to assess tissue specificity. Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) identifies optimal dosing schedules. Co-administration with cytochrome P450 inhibitors reduces metabolic degradation, enhancing bioavailability. In vivo efficacy is validated by reduced tumor volume (≥50% inhibition) and minimal weight loss in treated mice .

Q. How can computational modeling predict binding interactions with target kinases?

  • Methodological Approach : Perform molecular docking (e.g., AutoDock Vina) to simulate ligand-receptor interactions. Density functional theory (DFT) calculations optimize substituent orientations for hydrogen bonding (e.g., pyrimidine-dione with kinase backbone NH groups). Machine learning models trained on kinase inhibition datasets predict IC₅₀ values with R² > 0.85 .

Key Notes

  • Methodological Focus : Emphasis on reproducible experimental design and data-driven decision-making.
  • Advanced Tools : AI-driven process automation (e.g., COMSOL Multiphysics) is highlighted for predictive modeling .

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